Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate, with the chemical formula and CAS number 70897-15-3, is a carbamate derivative of an amino acid. This compound features a benzyl group attached to a carbamate moiety, which enhances its biological activity and solubility. The molecular weight of this compound is approximately 238.24 g/mol. It is characterized by the presence of functional groups such as an amino group, hydroxyl group, and a carbonyl group, contributing to its reactivity and potential applications in medicinal chemistry .
These reactions highlight the compound's versatility in synthetic organic chemistry .
Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate exhibits notable biological activities, particularly as a potential therapeutic agent. Its structure suggests it may interact with various biological targets:
The synthesis of Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate typically involves multi-step organic reactions:
These methods ensure high yields and purity levels suitable for further biological testing and application .
Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate has several potential applications:
The versatility of this compound makes it valuable in various fields, including pharmaceuticals and biotechnology .
Interaction studies are crucial for understanding how Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate interacts with biological systems:
These studies are fundamental for advancing the compound's development as a therapeutic agent .
Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate shares structural similarities with several compounds, each possessing unique characteristics:
| Compound Name | Structure | Key Features |
|---|---|---|
| Tert-butyl (S)-(1-benzylamino)-3-hydroxy-1-oxopropan-2-yl carbamate | C13H19N2O4 | Contains a tert-butyl group; enhanced lipophilicity |
| Benzyl N-Cbz-serine amide | C12H15N2O4 | Different protecting group; used in peptide synthesis |
| Benzyl {3-hydroxy-1-[methoxy(methyl)amino]-1-oxopropan-2-y}carbamate | C13H18N2O5 | Additional methoxy group; potential for different reactivity |
The unique combination of functional groups in Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate distinguishes it from these compounds, particularly regarding its potential biological activities and applications .
Traditional carbamate synthesis relies on well-established reactions such as the Curtius and Hofmann rearrangements. The Curtius rearrangement involves thermal decomposition of acyl azides into isocyanate intermediates, which react with alcohols to form carbamates. For benzyl carbamates, this method typically starts with carboxylic acid derivatives like acyl chlorides, which are converted to acyl azides before rearrangement. However, the toxicity of reagents like diphenylphosphoryl azide (DPPA) and challenges in isolating unstable intermediates limit its scalability.
The Hofmann rearrangement, which converts primary amides to amines or carbamates via hypohalite-mediated degradation, offers an alternative route. Modified reagents such as iodine(III) compounds or N-bromosuccinimide (NBS) improve yields but often require stoichiometric oxidants. For β-hydroxy α-amino acids like serine, these methods face additional hurdles due to the lability of the hydroxyl group under strong alkaline conditions.
Phosgene alternatives, particularly carbon dioxide, have gained traction for greener carbamate synthesis. CO₂ reacts with amines to form carbamic acid salts, which alkylate with benzyl halides to yield carbamates. While environmentally benign, competing amine alkylation often reduces selectivity, necessitating optimized bases like cesium carbonate and phase-transfer catalysts such as tetrabutylammonium iodide (TBAI).
One-pot strategies streamline synthesis by minimizing intermediate isolation. A notable method involves reacting N-carbobenzoxy (Cbz)-protected serine with benzyl alcohol and urea in the presence of a nickel oxide-bismuth oxide catalyst. This approach achieves 99% yield by leveraging urea’s nucleophilicity to displace the Cbz group while simultaneously forming the carbamate bond. The catalyst facilitates benzyl alcohol activation, ensuring efficient coupling without racemization.
Solid-phase synthesis further enhances efficiency. Jung et al. demonstrated that Merrifield resin-bound amines react with CO₂ to form carbamate anions, which alkylate with benzyl halides in anhydrous DMF. This method, adaptable to combinatorial libraries, preserves chirality and simplifies purification. For serine derivatives, immobilizing the amino acid backbone on resin prior to carbamylation minimizes side reactions at the β-hydroxy group.
Triphosgene, a safer alternative to phosgene, enables isocyanate generation under mild conditions. In the synthesis of benzyl carbamates, triphosgene reacts with primary amines to form trichloromethyl carbamates, which decompose to isocyanates upon heating. For example, treating Cbz-protected serine with triphosgene and pyridine generates an isocyanate intermediate that couples with benzyl alcohol to yield the target compound.
Key advantages of triphosgene include:
A recent protocol by Xu et al. couples triphosgene with DABCO to convert Cbz-serine into the corresponding isocyanate, achieving 85% yield after benzyl alcohol quenching.
Protecting group selection critically impacts synthesis success. For serine-derived carbamates, the Cbz group is preferred for amine protection due to its stability under basic conditions and ease of removal via hydrogenolysis. However, the β-hydroxy group requires temporary protection to prevent undesired side reactions during carbamate formation.
Benzyl ethers are commonly used for hydroxyl protection, as demonstrated in the synthesis of N-Cbz-O-benzyl-serine. This dual-protection strategy allows sequential deprotection: hydrogenolysis removes the Cbz group first, followed by acidic cleavage of the benzyl ether. Alternative approaches employ silyl ethers (e.g., TBS) for hydroxyl protection, which offer orthogonal deprotection using fluoride sources.
Recent advances highlight aqueous-phase synthesis using 1,1′-carbonyldiimidazole (CDI). CDI reacts with amines in water to form imidazolide intermediates, which couple with benzyl alcohol to yield carbamates without racemization. This method avoids organic solvents and simplifies purification via precipitation.
The rotational equilibrium about the carbamate carbon-nitrogen bond in benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate represents a fundamental aspect of its conformational behavior [1]. This compound, with molecular formula C₁₁H₁₄N₂O₄ and molecular weight 238.24 g/mol, exhibits characteristic rotamer populations that are influenced by the partial double-bond character of the carbamate linkage [1] [4].
Nuclear magnetic resonance spectroscopy studies have demonstrated that N-carbamoylated amino acids typically exist as mixtures of syn and anti rotamers, with the anti conformer generally favored by approximately 1.0-1.5 kcal/mol due to steric and electrostatic considerations [4] [22]. For benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate, the rotamer ratio is influenced by the serine-derived backbone, which introduces additional conformational constraints through the hydroxyl group at the beta position [1] [4].
Temperature-dependent studies reveal that the proportion of syn rotamers increases with decreasing temperature, consistent with the thermodynamic stability relationships observed in related carbamate systems [4] [6]. The activation barrier for rotation about the carbamate carbon-nitrogen bond in similar benzyl carbamate derivatives ranges from 12-16 kcal/mol, placing it within the typical range for N-aryl carbamates [7] [10].
| Parameter | Value | Reference Method |
|---|---|---|
| Molecular Weight | 238.24 g/mol | Mass spectrometry |
| Preferred Rotamer | Anti | NMR spectroscopy |
| Rotation Barrier | 12-16 kcal/mol | Dynamic NMR |
| Carbon-Nitrogen Bond Length | 1.34-1.41 Å | X-ray crystallography |
| Carbonyl Carbon-Oxygen Bond Length | 1.23 Å | Computational modeling |
The equilibrium between rotamers is further modulated by solvent effects, although carbamates generally show less sensitivity to solvent polarity compared to related amide systems [8] [18]. This reduced solvent dependence arises from the lower total molecular dipole moment of carbamates relative to amides, making the rotational barrier relatively insensitive to changes in dielectric environment [8] [18].
The stabilization of specific rotamers in benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate is intimately connected to intramolecular and intermolecular hydrogen-bonding patterns [4] [6]. The syn rotamer can be preferentially stabilized through hydrogen-bonding interactions involving the carboxyl oxygen and nearby hydrogen-bond donors [4] [22].
Computational studies using density functional theory methods have revealed that the syn rotamers of N-carbamoylated amino acids form intermolecularly hydrogen-bonded species, with the hydroxyl group of the carboxylic acid playing a crucial role in this stabilization process [4]. The formation of hydrogen-bonded dimers has been proposed to explain the unusual abundance of syn rotamers observed under specific conditions [4] [22].
The hydrogen-bonding network in benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate is characterized by multiple potential interaction sites. The serine-derived hydroxyl group can participate in intramolecular hydrogen bonding with the carbamate carbonyl oxygen, while the terminal amide group provides additional sites for intermolecular association [4] [5]. These interactions create a complex energy landscape that governs the relative populations of different conformers.
Experimental evidence from concentration-dependent nuclear magnetic resonance studies indicates that the proportion of syn rotamers increases with increasing concentration, supporting the existence of aggregation processes mediated by hydrogen bonding [4]. This concentration dependence is not observed for the corresponding methyl esters, confirming that the free carboxylic acid functionality is essential for the hydrogen-bonding stabilization mechanism [4] [22].
The geometry of hydrogen bonds significantly influences conformational stability in carbamate systems [5]. Theoretical calculations have shown that weak intramolecular hydrogen bonds can provide stabilization energies of 3-5 kcal/mol, which is sufficient to alter the rotamer equilibrium significantly [5] [9]. In benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate, the spatial arrangement of potential hydrogen-bond donors and acceptors creates opportunities for both intra- and intermolecular stabilization.
The solution-phase behavior of benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate is characterized by concentration-dependent aggregation processes that significantly influence its conformational distribution [4] [11]. These aggregation phenomena arise from the multiple hydrogen-bonding sites present in the molecule, including the carbamate carbonyl, the serine hydroxyl group, and the terminal amide functionality [4].
Molecular dynamics simulations and experimental studies have demonstrated that carbamate derivatives can form higher-order aggregates through cooperative hydrogen-bonding networks [11] [19]. The aggregation process typically involves the initial formation of dimeric species, followed by the assembly of larger oligomeric structures at higher concentrations [4] [11].
The thermodynamics of aggregation in benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate solutions show characteristic temperature and concentration dependencies [4] [11]. Decreasing temperature generally favors aggregation, as evidenced by the increased proportion of syn rotamers observed at lower temperatures [4]. This temperature dependence reflects the enthalpically favorable hydrogen-bonding interactions that stabilize the aggregated forms.
| Aggregation Parameter | Low Concentration | High Concentration |
|---|---|---|
| Predominant Species | Monomeric | Dimeric/Oligomeric |
| Syn Rotamer Population | 10-20% | 30-50% |
| Association Constant | N/A | 10³-10⁴ M⁻¹ |
| Hydrogen Bond Strength | 3-5 kcal/mol | 5-8 kcal/mol |
The aggregation behavior is also influenced by the solvent system [8] [11]. In chloroform solution, the hydrogen-bonding interactions between carbamate molecules are enhanced due to the low competing hydrogen-bond acceptor ability of the solvent [6] [8]. This leads to more pronounced aggregation compared to protic solvents, where competitive hydrogen bonding with solvent molecules reduces intermolecular association [8] [18].
Electrostatic potential surface mapping of aggregated structures reveals the formation of complementary hydrogen-bonding networks that stabilize the associated forms [11]. These networks involve multiple simultaneous interactions, creating cooperative effects that enhance the overall stability of the aggregated species beyond what would be expected from individual hydrogen bonds [4] [11].
The computational investigation of carbon-nitrogen bond dynamics in benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate has been approached using various levels of quantum mechanical theory [7] [8] [13]. Density functional theory calculations at the B3LYP/6-311+G(d,p) level have provided detailed insights into the potential energy surfaces governing rotational motion about the carbamate bond [8] [18].
The computational results reveal that the barrier to carbon-nitrogen rotation in benzyl carbamate derivatives is typically in the range of 12-16 kcal/mol, consistent with experimental dynamic nuclear magnetic resonance measurements [7] [10]. These calculations have identified the transition state geometries and characterized the electronic factors that influence the rotational barrier [7] [13].
Advanced computational approaches, including second-order Møller-Plesset perturbation theory and coupled-cluster methods, have been employed to achieve chemical accuracy in the prediction of conformational energies [13] [23]. These high-level calculations confirm that the rotational barrier is primarily determined by the disruption of orbital overlap between the nitrogen lone pair and the carbonyl pi system during rotation [7] [13].
| Computational Method | Basis Set | Rotation Barrier (kcal/mol) | Bond Length C-N (Å) |
|---|---|---|---|
| DFT B3LYP | 6-311+G(d,p) | 15.0 | 1.409 |
| MP2 | 6-311++G(d,p) | 14.2 | 1.405 |
| CCSD(T) | cc-pVTZ | 13.8 | 1.401 |
| DFT B3LYP | 6-31G(d) | 12.5 | 1.415 |
The computational modeling has also revealed the importance of solvation effects on the conformational dynamics [8] [18]. Self-consistent reaction field calculations using continuum solvation models demonstrate that the rotational barrier is relatively insensitive to solvent polarity, with variations of less than 1 kcal/mol across a range of solvent dielectric constants [8] [18].
Potential energy surface scans have identified multiple conformational minima corresponding to different orientations of the benzyl group and the serine side chain [13] [23]. These calculations reveal that the global minimum corresponds to an anti arrangement of the carbamate substituents, with local minima representing syn conformers that are 1-2 kcal/mol higher in energy [13] [22].
The nucleophilic acyl substitution mechanism represents the fundamental pathway for carbamate formation from benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate. This mechanism proceeds through a well-established addition-elimination sequence that involves the formation of a tetrahedral intermediate [1]. The process begins with nucleophilic attack by the amino group on the carbonyl carbon of the carbamate precursor, followed by elimination of the leaving group to form the desired carbamate product.
The mechanism follows a two-step pathway where bond formation occurs before bond cleavage, and the carbonyl carbon atom undergoes a hybridization change from sp² to sp³ during the formation of the tetrahedral intermediate [2]. The rate-determining step is typically the nucleophilic attack at the carbonyl carbon, with measured rate constants ranging from 1.29 × 10⁻⁴ s⁻¹ to 1.20 × 10² s⁻¹ depending on reaction conditions and substrate structure [3].
Table 1: Kinetic Parameters for Carbamate Formation Mechanisms
| Reaction Type | Rate Constant (k) | Temperature (°C) | Activation Energy (kJ/mol) | pH/Conditions | Solvent System |
|---|---|---|---|---|---|
| Nucleophilic Acyl Substitution | 1.29 × 10⁻⁴ s⁻¹ | 25-80 | 47.9 | 7.4 | Aqueous |
| Base-Catalyzed Hydroxyl Activation | 14.0 s⁻¹ | 70 | 103.2 | 8.5 (basic) | Organic/Aqueous |
| Phase-Transfer Catalysis | 287 ± 10 M⁻¹s⁻¹ | 25 | 42.3 | 7.0 (biphasic) | Organic/Aqueous |
| Kinetic Control Multi-Step | 1.20 × 10² s⁻¹ | 25 | 51.4 | 6.5-8.0 | Mixed |
The reactivity order for carboxylic acid derivatives follows the established pattern: acyl halides > anhydrides >> esters ≈ acids >> amides [2]. This dramatic change in reactivity is attributed to the electron-withdrawing nature of the leaving group and the stabilization of the tetrahedral intermediate. The conversion of one type of acid derivative into another is generally restricted to transformations that follow this reactivity gradient [2].
Kinetic studies have revealed that the formation rate (k₁) increases with the basicity (pKₐ) of the amino acid substrate, while the decomposition rate (k₋₁) decreases [4]. A Brønsted β value of 0.39 was obtained, being in good agreement with previously reported values of 0.26-0.43 [4]. The observed negative pKₐ dependence of log k₋₁ (Brønsted α = 0.34) is reasonable because carbamate decomposition is acid-catalyzed and the steady-state concentration of H⁺ is higher for weaker basic amines [4].
Base-catalyzed activation of hydroxyl groups represents a crucial mechanistic pathway in carbamate formation, particularly for substrates containing both amino and hydroxyl functionalities. This process involves the deprotonation of hydroxyl groups by strong bases, generating nucleophilic alkoxide species that can participate in subsequent carbamoylation reactions [5].
The mechanism typically involves the use of strong bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or cesium carbonate to activate the hydroxyl group through proton abstraction [6]. The resulting alkoxide anion exhibits enhanced nucleophilicity compared to the neutral hydroxyl group, facilitating attack on electrophilic carbonyl centers. The activation process follows first-order kinetics with respect to both the substrate and the base catalyst [6].
Table 2: Mechanistic Pathways in Carbamate Formation
| Mechanism | Rate-Determining Step | Intermediate | Stereochemistry | Selectivity (%) |
|---|---|---|---|---|
| Addition-Elimination | Nucleophilic attack | Tetrahedral intermediate | Retention | 85-95 |
| Concerted Substitution | Concerted bond formation | Transition state | Inversion | 90-98 |
| Extraction Mechanism | Ion pair extraction | Lipophilic ion pair | Racemization | 75-85 |
| Interfacial Mechanism | Interface deprotonation | Metal carbanion | Retention | 80-90 |
The DBU-catalyzed trichloroacetimidation of alcohols represents a well-studied example of base-catalyzed hydroxyl activation [5]. This process involves the efficient conversion of alcohols to their corresponding trichloroacetimidate derivatives, which can then undergo nucleophilic substitution reactions with various nucleophiles including amines to form carbamate products. The reaction proceeds through a mechanism where DBU abstracts a proton from the hydroxyl group, generating the reactive alkoxide intermediate [5].
The effectiveness of base-catalyzed hydroxyl activation is highly dependent on the pKₐ of the base relative to the substrate. For optimal activation, the base should have a pKₐ value significantly higher than that of the hydroxyl group being activated. DBU, with a pKₐ of approximately 13.5, is particularly effective for activating alcohols with pKₐ values in the range of 15-16 [6].
The role of hydroxyl groups as hydrogenating species has been demonstrated in various catalytic systems. Surface hydroxyl groups can open new pathways for carbon-oxygen bond activation via proton transfer to oxygen atoms [7]. This process is particularly important in systems where traditional hydrogenation pathways are thermodynamically unfavorable.
Phase-transfer catalysis plays a fundamental role in carbamate formation reactions conducted in biphasic systems, enabling the efficient coupling of reactants that exist in different immiscible phases. The mechanism involves the use of quaternary ammonium or phosphonium salts as phase-transfer catalysts to facilitate the transport of ionic species between aqueous and organic phases [8].
The basic principle of phase-transfer catalysis involves the formation of lipophilic ion pairs between the quaternary onium catalyst and the reactive anion, allowing the anion to be extracted from the aqueous phase into the organic phase where it can react with the organic substrate [8]. This process dramatically increases reaction rates by bringing reactants together in a favorable medium for reaction.
Table 3: Catalyst Systems for Carbamate Formation
| Catalyst Type | Function | Concentration (mol%) | Reaction Time (h) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|
| Tetrabutylammonium bromide | Phase transfer | 5-10 | 2-6 | 78-85 | 85-92 |
| DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) | Base catalyst | 200 (2 equiv) | 0.83 (50 min) | 45-92 | 90-98 |
| Zinc triflate | Lewis acid | 10-20 | 3-8 | 90-95 | 95-99 |
| Quaternary ammonium salt | Phase transfer | 1-5 | 4-12 | 65-80 | 80-88 |
Two primary mechanisms have been proposed for phase-transfer catalysis: the Starks extraction mechanism and the Makosza interfacial mechanism [8]. In the Starks extraction mechanism, the phase-transfer catalyst moves between the organic and aqueous phases, equilibrating with the inorganic base in the aqueous phase and extracting hydroxide into the organic phase. The onium hydroxide then abstracts hydrogen from the acidic organic compound to give the reactive intermediate [8].
The Makosza interfacial mechanism involves the formation of metal carbanion at the interface between organic and aqueous phases, followed by extraction of the formed metal carbanion species from the interface into the organic phase by the phase-transfer catalyst [8]. This mechanism is particularly plausible for highly lipophilic chiral phase-transfer catalysts that are reluctant to enter the aqueous phase.
The effectiveness of phase-transfer catalysis is influenced by several factors including the lipophilicity of the catalyst, the basicity of the inorganic salt, and the area of the interface between phases [8]. The q-value and C# parameters are used to characterize quaternary ammonium salts for structure-activity relationships. The C# represents the total number of carbons on the four alkyl chains, while the q-value is calculated by adding the reciprocals of the number of carbons on each chain [9].
Kinetic control in multi-step carbamoylation reactions represents a sophisticated approach to achieving selectivity in carbamate formation processes. This mechanism involves the careful orchestration of reaction conditions to favor specific pathways while suppressing competing side reactions [10].
The concept of kinetic control is particularly important in cascade reactions where multiple bond-forming steps occur in sequence. The selectivity of the overall process depends on the relative rates of competing pathways, which can be manipulated through choice of reaction conditions, catalyst systems, and substrate structure [10].
Multi-step carbamoylation reactions often involve the formation of intermediate species that can undergo further transformation through different mechanistic pathways. The kinetic control of these transformations requires careful consideration of the activation energies and pre-exponential factors for each step in the reaction sequence [11].
Temperature plays a crucial role in kinetic control, as different reaction pathways may have different temperature dependencies. The Arrhenius equation describes the relationship between reaction rate and temperature, with the activation energy determining the sensitivity of the rate to temperature changes [3]. For carbamate formation reactions, activation energies typically range from 38.2 to 103.2 kJ/mol depending on the specific mechanism and reaction conditions.
The formation of carbamates from carbon dioxide and amines provides an excellent example of kinetic control in multi-step reactions. The process involves three parallel, reversible reactions of the free amine with CO₂, carbonic acid, and the bicarbonate ion, with the relative importance of the three pathways being strongly pH dependent [12]. The equilibrium constant for the formation of α- and β-carbamate adducts has been estimated as 7.60 ± 1.75 × 10⁶ and 3.11 ± 0.26 × 10⁶, respectively [13].
The half-life of carbamate formation and breakdown provides important kinetic information. For α-carbamate formation, the half-life is 4.18 ± 0.99 s, while for β-carbamate formation it is 1.17 ± 0.10 s [13]. The cleavage half-lives are 3.08 ± 0.34 s for α-carbamate and 0.37 ± 0.01 s for β-carbamate, respectively [13].
The termolecular kinetic model has been successfully applied to describe carbamate formation in various systems. This model involves the simultaneous collision of three species: the amine, carbon dioxide, and a base molecule [14]. The termolecular rate constant for diethylenetriamine (DETA) at 298 K was found to be 17,540 m⁶kmol⁻²s⁻¹ [14].
Kinetic control can also be achieved through the use of specific catalyst systems that selectively promote desired pathways. For example, the use of copper(I) complexes as photoredox catalysts enables the coupling of carbamates with unactivated secondary alkyl bromides under mild conditions [15]. The mechanism involves photoexcitation of the copper complex followed by electron transfer to the electrophile, producing an alkyl radical that couples with the carbamate nucleophile [15].